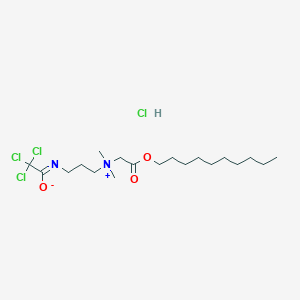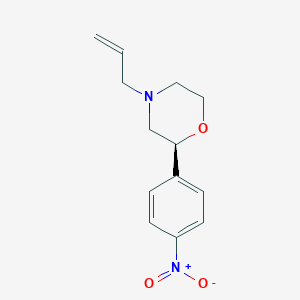![molecular formula C16H15FN2O B12623163 [1-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1H-indazol-5-yl]acetaldehyde CAS No. 917984-62-4](/img/structure/B12623163.png)
[1-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1H-indazol-5-yl]acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1H-indazol-5-yl]acetaldehyde is a chemical compound that belongs to the class of indazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1H-indazol-5-yl]acetaldehyde typically involves the reaction of 4-fluorobenzaldehyde with hydrazine derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.
化学反応の分析
Types of Reactions
[1-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1H-indazol-5-yl]acetaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, [1-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1H-indazol-5-yl]acetaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.
Medicine
In medicine, this compound is being investigated for its potential as an anti-inflammatory and anticancer agent. Preliminary studies have shown promising results, and further research is ongoing to explore its full therapeutic potential.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of [1-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1H-indazol-5-yl]acetaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but initial studies suggest that it may affect signaling pathways involved in inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities with [1-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1H-indazol-5-yl]acetaldehyde and exhibit similar biological activities.
Pyrazole Derivatives: Pyrazole compounds, such as 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde, also share structural features and have been studied for their potential therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with a wide range of biological targets
特性
CAS番号 |
917984-62-4 |
|---|---|
分子式 |
C16H15FN2O |
分子量 |
270.30 g/mol |
IUPAC名 |
2-[1-(4-fluorophenyl)-5-methyl-4H-indazol-5-yl]acetaldehyde |
InChI |
InChI=1S/C16H15FN2O/c1-16(8-9-20)7-6-15-12(10-16)11-18-19(15)14-4-2-13(17)3-5-14/h2-7,9,11H,8,10H2,1H3 |
InChIキー |
KTJDANCZUAEPKJ-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2=C(C=C1)N(N=C2)C3=CC=C(C=C3)F)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[3-(3,4-Dichlorophenyl)-3-oxo-1-phenylpropyl]sulfanyl}acetic acid](/img/structure/B12623085.png)
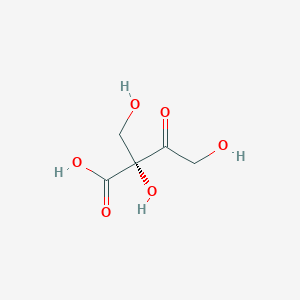
![8-(3-Chloro-4-methylphenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12623092.png)
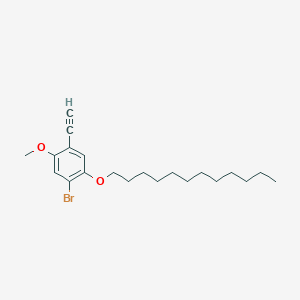
![1-[(Pyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12623112.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}pyridin-2(1H)-one](/img/structure/B12623119.png)

![4-[N-(2-Phenylethyl)glycyl]phenyl benzenesulfonate](/img/structure/B12623131.png)
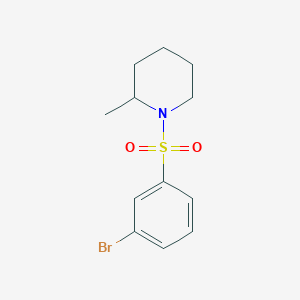
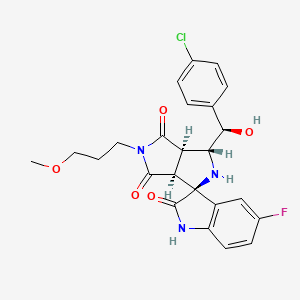
![1H-Pyrrolo[2,3-b]pyridine,6-chloro-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12623149.png)
